molecular formula C12H9NO3 B14619222 7-Ethyl-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-63-9

7-Ethyl-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14619222
CAS No.: 58138-63-9
M. Wt: 215.20 g/mol
InChI Key: HFSDDWFEMGEKRU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, an ethyl group at the 7-position, a hydroxyl group at the 4-position, and an oxo group at the 2-position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The nitrile group at the 3-position can be reduced to an amine.

    Substitution: The ethyl group at the 7-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-: Lacks the ethyl group at the 7-position.

    2H-1-Benzopyran-3-carbonitrile, 7-ethyl-2-oxo-: Lacks the hydroxyl group at the 4-position.

    2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-: Lacks the oxo group at the 2-position.

Uniqueness

The presence of both the ethyl group at the 7-position and the hydroxyl group at the 4-position in 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- contributes to its unique chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .

Properties

CAS No.

58138-63-9

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

7-ethyl-4-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-2-7-3-4-8-10(5-7)16-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3

InChI Key

HFSDDWFEMGEKRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O

Origin of Product

United States

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